molecular formula C8H12N2O3 B164351 Ethyl (2,4-dimethyloxazol-5-yl)carbamate CAS No. 132334-50-0

Ethyl (2,4-dimethyloxazol-5-yl)carbamate

Cat. No.: B164351
CAS No.: 132334-50-0
M. Wt: 184.19 g/mol
InChI Key: YNSAFEHXWGDMBM-UHFFFAOYSA-N
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Description

Ethyl (2,4-dimethyloxazol-5-yl)carbamate is a carbamate derivative featuring a 2,4-dimethyloxazole ring substituted at the 5-position. Carbamates are organic compounds characterized by the functional group R-O-C(O)-N2, with diverse applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethyloxazolyl moiety may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability, compared to simpler carbamates like ethyl carbamate .

Synthetic methods for analogous carbamates often involve catalyst-free, aqueous ethanol-mediated reactions to couple heterocyclic amines (e.g., thiazole or oxazole derivatives) with carbamate precursors . For example, derivatives like 5-((2-aminothiazol-5-yl)(phenyl)carbamate are synthesized under mild conditions, yielding compounds with defined melting points (e.g., 206–208°C) and characterized via NMR and HRMS .

Properties

CAS No.

132334-50-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11)

InChI Key

YNSAFEHXWGDMBM-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(N=C(O1)C)C

Canonical SMILES

CCOC(=O)NC1=C(N=C(O1)C)C

Synonyms

Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Ethyl (2,4-dimethyloxazol-5-yl)carbamate include:

Compound Structure Applications Key Distinctions
Ethyl carbamate NH2COOCH2CH3 Solvent, pharmaceuticals, fermentation byproduct Lacks heterocyclic substituents; higher volatility and broader environmental presence .
Vinyl carbamate CH2=CH-O-C(O)-NH2 Research carcinogen 10–50× more carcinogenic than ethyl carbamate in murine models; mutagenic in S. typhimurium .
Thiazolylmethylcarbamates Thiazole ring linked via methylene to carbamate Antimicrobial, anticancer candidates Thiazole ring enhances π-π interactions and binding to biological targets .
5-((2-Aminothiazol-5-yl)(aryl)carbamates Thiazole-aryl-carbamate hybrids Drug discovery (e.g., kinase inhibitors) Substituents like nitro or halogen groups modulate bioactivity and metabolic stability .

Toxicity and Metabolic Pathways

  • Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), it induces oxidative stress via ROS generation, activating detoxification pathways (e.g., gst-4 in C. elegans) . Metabolized by CYP2E1 to vinyl carbamate and DNA-reactive intermediates .
  • Vinyl carbamate: A proximate carcinogen, it forms DNA adducts (e.g., 1,N<sup>6</sup>-ethenoadenosine) more efficiently than ethyl carbamate due to electrophilic epoxide intermediates .

Environmental and Industrial Presence

  • Ethyl carbamate : Detected in fermented foods (e.g., soy sauce, wine) at 46–822 μg/L, exceeding safety thresholds in 48.7% of Chinese liquors .
  • Vinyl carbamate: Not naturally occurring; synthesized for research on carcinogenesis .

Data Tables

Table 1: Comparative Toxicity Profiles

Compound Carcinogenicity (Rodent Models) Mutagenicity Key Metabolic Pathways
Ethyl carbamate Moderate (lung adenomas) Negative in Ames test CYP2E1 oxidation to vinyl carbamate
Vinyl carbamate High (skin/lung tumors) Positive in S. typhimurium CYP2E1-mediated epoxidation
Thiazolylmethylcarbamates Not reported Varied (structure-dependent) Glucuronidation/sulfation

Table 2: Concentration in Fermented Beverages (Ethyl Carbamate)

Beverage Type Average Concentration (μg/L) Maximum Reported (μg/L)
Chinese Baijiu (liquor) 46–214 1,163
Wine 10–120 300

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